molecular formula C10H7F2NO2 B11892168 2-(Difluoromethoxy)-4-hydroxyquinoline

2-(Difluoromethoxy)-4-hydroxyquinoline

Cat. No.: B11892168
M. Wt: 211.16 g/mol
InChI Key: LCYWEIVCHFMRIQ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-hydroxyquinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethoxy group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-hydroxyquinoline typically involves the introduction of the difluoromethoxy group into the quinoline structure. One common method involves the reaction of 4-hydroxyquinoline with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-hydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethoxy)-4-hydroxyquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-hydroxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-4-hydroxyquinoline is unique due to the presence of both the difluoromethoxy and hydroxy groups on the quinoline ring. This combination enhances its chemical stability and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

2-(difluoromethoxy)-1H-quinolin-4-one

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-9-5-8(14)6-3-1-2-4-7(6)13-9/h1-5,10H,(H,13,14)

InChI Key

LCYWEIVCHFMRIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)OC(F)F

Origin of Product

United States

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